3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Lipophilicity Drug design Physicochemical profiling

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a fully synthetic N-phenylpyrazole derivative bearing two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the heterocyclic core. The compound serves as a versatile lipophilic scaffold (computed XLogP3-AA = 3.7) and as a precursor to 4-functionalized pyrazole derivatives, which are of growing interest in drug discovery and coordination chemistry.

Molecular Formula C11H6F6N2
Molecular Weight 280.17 g/mol
CAS No. 140647-19-4
Cat. No. B119778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)-1-phenylpyrazole
CAS140647-19-4
Molecular FormulaC11H6F6N2
Molecular Weight280.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H
InChIKeyIYNLHYNHSRWJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)-1-phenylpyrazole (CAS 140647-19-4): A Fluorinated Pyrazole Building Block for Pharmaceutical and Agrochemical Research


3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a fully synthetic N-phenylpyrazole derivative bearing two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the heterocyclic core [1]. The compound serves as a versatile lipophilic scaffold (computed XLogP3-AA = 3.7) and as a precursor to 4-functionalized pyrazole derivatives, which are of growing interest in drug discovery and coordination chemistry [2]. Its physical properties—including a boiling point of 220.8 °C at 760 mmHg and a density of 1.346 g/cm³—make it suitable for standard organic synthesis workflows .

Why Generic 3,5-Bis(trifluoromethyl)pyrazoles Cannot Replace the 1-Phenyl Derivative in Structure-Activity Programs


The N1-substituent on the 3,5-bis(trifluoromethyl)pyrazole core profoundly modulates electronic character, lipophilicity, and steric environment. The 1-phenyl group of 3,5-bis(trifluoromethyl)-1-phenylpyrazole introduces a conjugated aromatic system that alters the electron density on the pyrazole ring relative to the parent 1H-pyrazole or simple N-alkyl analogs, thereby affecting metal-binding affinity, hydrogen-bond acceptor capacity, and metabolic stability [1]. Consequently, substituting a generic N-methyl or unsubstituted congener in a structure-activity relationship (SAR) study or a catalytic system can lead to significant deviations in potency, selectivity, or yield, making the procurement of the specific 1-phenyl derivative essential for reproducible results [2].

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to N-H and N-Methyl Analogs

The computed partition coefficient (XLogP3-AA) of 3,5-bis(trifluoromethyl)-1-phenylpyrazole is 3.7, compared to 2.1 for the parent 3,5-bis(trifluoromethyl)-1H-pyrazole and 2.8 for the 1-methyl analog [1]. This 1.6 log unit increase reflects the hydrophobic contribution of the phenyl ring and predicts significantly higher membrane permeability and altered tissue distribution.

Lipophilicity Drug design Physicochemical profiling

Higher Boiling Point and Thermal Stability for High-Temperature Reactions

3,5-Bis(trifluoromethyl)-1-phenylpyrazole exhibits a boiling point of 220.8 °C at 760 mmHg , significantly higher than the 147 °C reported for 3,5-bis(trifluoromethyl)-1H-pyrazole . This 73.8 °C increase in boiling point provides a wider liquid-phase operational window for high-temperature synthetic transformations without pressurization.

Thermal stability Reaction engineering Process chemistry

Reduced Hydrogen-Bond Donor Capacity Versus 1H-Pyrazole in Metal Coordination

The N-phenyl substitution eliminates the acidic N-H proton present in 3,5-bis(trifluoromethyl)-1H-pyrazole (pKa ~6.5 estimated for fluorinated pyrazoles [1]), converting the molecule into a neutral, non-donor ligand. This prevents competing proton-transfer equilibria during metal complexation and allows cleaner formation of homoleptic complexes, as demonstrated for analogous N-aryl pyrazolate systems [2].

Coordination chemistry MOF synthesis Ligand design

Steric and Electronic Tuning for Selective 4-Position Functionalization

The N-phenyl group in 3,5-bis(trifluoromethyl)-1-phenylpyrazole exerts a moderate steric shielding effect at the pyrazole N2 position while leaving the 4-position accessible for electrophilic substitution. This contrasts with the N-H derivative, where competing tautomerism (1H- vs 2H- forms) can lead to mixtures of regioisomeric products upon functionalization [1]. The 1-phenyl compound thus offers a single, defined tautomeric form, enabling cleaner 4-halogenation, nitration, or carboxylation reactions [2].

Regioselective synthesis Building block Medicinal chemistry

High-Impact Application Scenarios for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Based on Quantitative Evidence


Design of CNS-Penetrant Drug Candidates Requiring High Lipophilicity

With a computed XLogP3-AA of 3.7, the compound is ideally suited as a lipophilic fragment for CNS-targeted libraries [1]. Medicinal chemists can use it as a core scaffold where high membrane permeability is required, and where the 1-phenyl substituent provides a vector for additional π-stacking interactions with aromatic residues in the target binding pocket.

High-Temperature Neat or Concentrated Reaction Processes

The boiling point of 220.8 °C enables its use as a solvent or reactant in high-temperature cycloadditions, cross-coupling reactions, or melt-phase syntheses where lower-boiling pyrazole derivatives would evaporate or require sealed-vessel handling . This is particularly relevant for process-scale amination or arylation reactions.

Synthesis of 4-Functionalized Pyrazole Building Blocks via Electrophilic Substitution

The fixed tautomeric form of the 1-phenyl derivative ensures predictable 4-position reactivity [2]. Researchers performing halogenation, nitration, or Vilsmeier-Haack formylation can achieve higher regiochemical purity and simplified product isolation compared to the tautomerically ambiguous 1H-pyrazole, reducing column chromatography burden and improving overall yield.

Metal-Organic Framework (MOF) Ligand Precursor

As a neutral pro-ligand lacking an acidic N-H proton, 3,5-bis(trifluoromethyl)-1-phenylpyrazole avoids acid-base side reactions during metallation [3]. It is therefore preferred over the 1H-pyrazole for the synthesis of fluorinated pyrazolate-bridged MOFs, where controlled deprotonation and metal coordination are critical for obtaining phase-pure crystalline materials with high surface area.

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